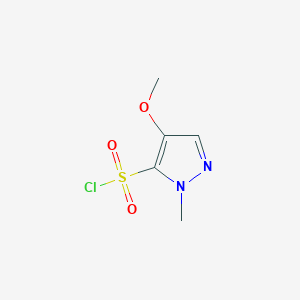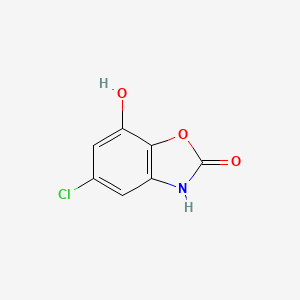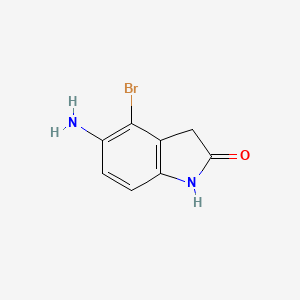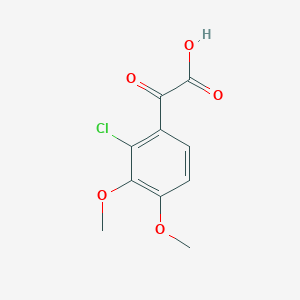![molecular formula C12H19NO3 B6599813 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine CAS No. 1891547-20-8](/img/structure/B6599813.png)
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is a research compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol. It is primarily used in scientific research and is not intended for human or veterinary use.
Preparation Methods
The synthesis of 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine typically involves multiple steps. One common method starts with the reaction of 3,5-dimethoxy-4-(methoxymethyl)benzaldehyde with an appropriate amine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities.
Chemical Reactions Analysis
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced with other nucleophiles.
Scientific Research Applications
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis and is used to study reaction mechanisms and pathways.
Biology: The compound is used in cell culture studies to investigate its effects on cellular processes.
Medicine: Research involving this compound aims to understand its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine is similar to other phenethylamine derivatives such as:
3,4-Dimethoxyphenethylamine: This compound has similar structural features but lacks the methoxymethyl group at the 4-position.
Mescaline: Another phenethylamine derivative with three methoxy groups at the 3, 4, and 5 positions.
4-Methyl-2,5-dimethoxyamphetamine (DOM): A psychedelic compound with mood-altering effects.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-8-10-11(15-2)6-9(4-5-13)7-12(10)16-3/h6-7H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBIPRCCYSXZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1OC)CCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl](/img/structure/B6599733.png)




![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)


![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)
![4-{1H-pyrazolo[3,4-b]pyridin-1-yl}benzoicacid](/img/structure/B6599791.png)

![2-[(6-bromopyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B6599835.png)
![1-Azaspiro[3.3]heptan-6-ol](/img/structure/B6599843.png)

